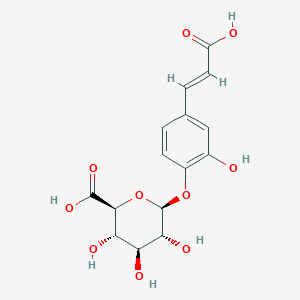

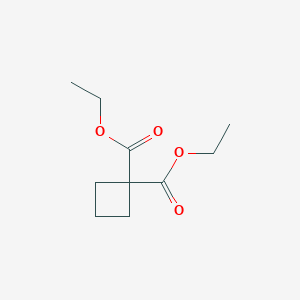

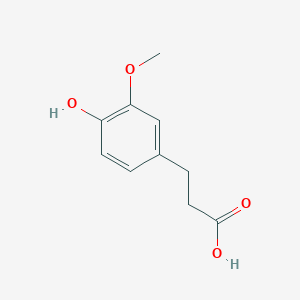

![molecular formula C13H16F3NO B030655 2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide CAS No. 150783-50-9](/img/structure/B30655.png)

2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide

Overview

Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

A series of α-aminophosphonates containing the trifluoromethyl aniline moiety were obtained in high yields by condensation of 2-methyl-3-trifluoromethyl aniline, aryl/heteroaryl aldehydes, and dimethylphosphite in the presence of chitosan as a catalyst .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C13H16F3NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The synthesis of this compound involves a condensation reaction of 2-methyl-3-trifluoromethyl aniline, aryl/heteroaryl aldehydes, and dimethylphosphite .Scientific Research Applications

Neurology Research Chemicals

2-Methyl-3-(trifluoromethyl)pivalanilide: is utilized in neurology research as a reference standard . Its precise role in neurology is not explicitly detailed in the search results, but reference standards are typically used to calibrate instruments or to perform quantitative analysis in drug testing and development.

Proteomics Research

This compound is also employed in proteomics research, where it serves as a biochemical tool for studying protein expression and function . The trifluoromethyl group in particular may influence the biological activity of proteins, making it a valuable compound for experimental assays.

Pharmaceutical Development

The trifluoromethyl group-containing compounds, like 2-Methyl-3-(trifluoromethyl)pivalanilide , are significant in the development of FDA-approved drugs . These compounds are often incorporated into drug molecules due to their ability to enhance pharmacological properties such as metabolic stability and bioavailability.

Agrochemical Applications

Compounds with the trifluoromethyl group are used in the synthesis of agrochemicals like insecticides . They are particularly effective against lepidopteron pests in various crops, providing a means to protect agricultural produce from damage.

Analytical Chemistry

In analytical chemistry, 2-Methyl-3-(trifluoromethyl)pivalanilide can be used as a standard for calibrating equipment and validating methods . This ensures the accuracy and reliability of chemical analyses, which is crucial in research and quality control.

Organic Synthesis

The compound is an intermediate in the synthesis of other complex molecules . Its structural features, such as the trifluoromethyl group, make it a versatile building block in organic synthesis, leading to the creation of various pharmacologically active agents.

properties

IUPAC Name |

2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c1-8-9(13(14,15)16)6-5-7-10(8)17-11(18)12(2,3)4/h5-7H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZICTAKSVSHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363760 | |

| Record name | 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |

CAS RN |

150783-50-9 | |

| Record name | 2,2-Dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

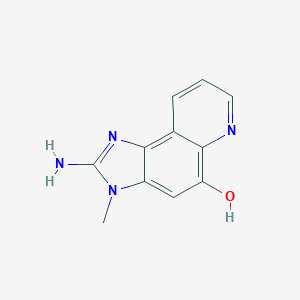

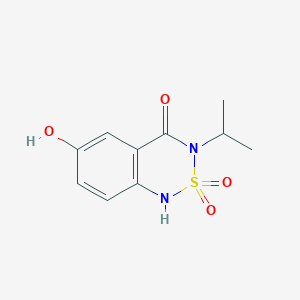

![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)

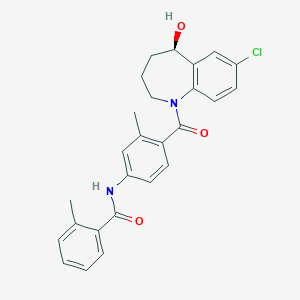

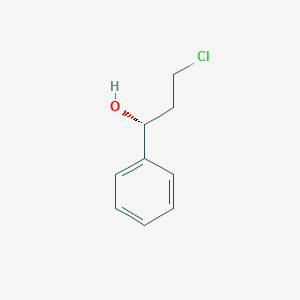

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)

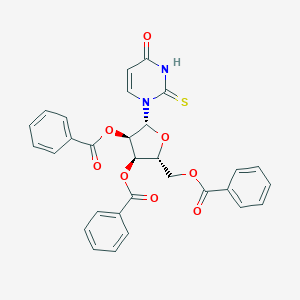

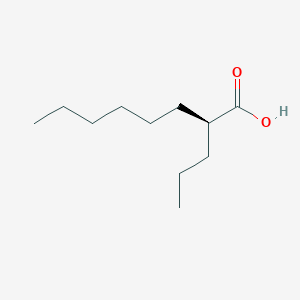

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)